molecular formula C5H5NOS2 B1359755 S-Methyl thiazole-4-carbothioate CAS No. 913836-23-4

S-Methyl thiazole-4-carbothioate

Cat. No.: B1359755
CAS No.: 913836-23-4
M. Wt: 159.2 g/mol
InChI Key: JCDANFLSZQWXJF-UHFFFAOYSA-N
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Description

S-Methyl thiazole-4-carbothioate is an organic compound with the molecular formula C5H5NOS2. It is a thiazole derivative, characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Methyl thiazole-4-carbothioate can be synthesized through several methods. One common approach involves the reaction of thiazole-4-carboxylic acid with methanethiol in the presence of a dehydrating agent. The reaction typically occurs under reflux conditions, with the use of a suitable solvent such as dichloromethane or toluene.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the purification of the final product through recrystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: S-Methyl thiazole-4-carbothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into thioethers or thiols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers, thiols.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

S-Methyl thiazole-4-carbothioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of S-Methyl thiazole-4-carbothioate involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    Thiazole-4-carboxylic acid: A precursor in the synthesis of S-Methyl thiazole-4-carbothioate.

    Thiazole-4-carboxamide: Another thiazole derivative with similar structural features.

Uniqueness: this compound stands out due to its unique combination of sulfur and nitrogen atoms in the thiazole ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and drug development.

Properties

IUPAC Name

S-methyl 1,3-thiazole-4-carbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS2/c1-8-5(7)4-2-9-3-6-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDANFLSZQWXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=O)C1=CSC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649563
Record name S-Methyl 1,3-thiazole-4-carbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913836-23-4
Record name S-Methyl 4-thiazolecarbothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913836-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Methyl 1,3-thiazole-4-carbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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